![molecular formula C18H24N2O4S2 B4286723 N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide, commonly known as ESI-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzenes, which are known for their diverse biological activities.
Mechanism of Action
ESI-09 exerts its biological effects by selectively inhibiting the activity of specific signaling pathways in cells. Specifically, ESI-09 targets the activity of proteins involved in the Wnt, NF-κB, and microglial activation pathways, which are known to play critical roles in cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects in cells and animals. These effects include inhibition of cell growth and proliferation, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of neuroinflammation.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of specific signaling pathways, which allows researchers to study the effects of these pathways in a controlled manner. Another advantage is that ESI-09 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation is that ESI-09 has not yet been tested extensively in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on ESI-09. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its effects on other signaling pathways and its potential interactions with other drugs. Additionally, further studies are needed to determine the safety and efficacy of ESI-09 in humans.
Scientific Research Applications
ESI-09 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In inflammation, ESI-09 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, ESI-09 has been shown to improve cognitive function and reduce neuroinflammation by targeting the microglial activation pathway.
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-4-19-25(21,22)17-11-7-16(8-12-17)20-26(23,24)18-9-5-15(6-10-18)13-14(2)3/h5-12,14,19-20H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNLKEOGTOGLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]-4-(2-methylpropyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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